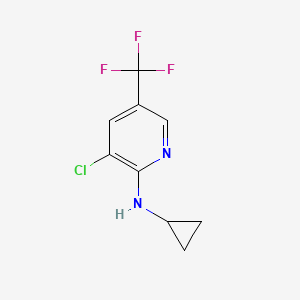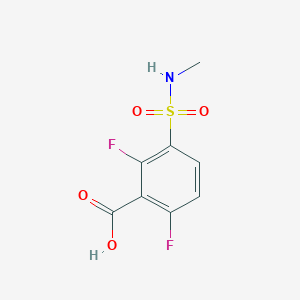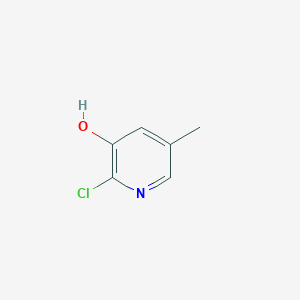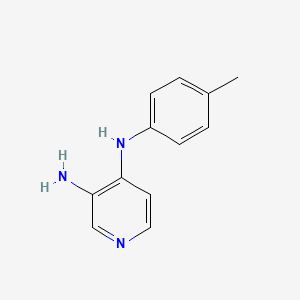
1-(2-Nitrophenyl)-3-(prop-2-yn-1-yl)urea
Descripción general
Descripción
1-(2-Nitrophenyl)-3-(prop-2-yn-1-yl)urea is a synthetic compound that has gained attention due to its potential applications in scientific research. It is a member of the urea family, which is a group of organic compounds that contain a carbonyl group attached to two amine groups. 1-(2-Nitrophenyl)-3-(prop-2-yn-1-yl)urea has been found to have promising properties that make it useful in various scientific studies.
Aplicaciones Científicas De Investigación
Hydrogen Bonding and Interaction with Anions :
- 1,3-bis(4-nitrophenyl)urea shows interaction with various oxoanions in solution, forming complexes through hydrogen bonding. This interaction's stability varies with the basicity of the anion. This suggests potential applications in anion recognition and sensing mechanisms (Boiocchi et al., 2004).
Gel Formation and Rheology :
- Certain derivatives of nitrophenyl urea, such as 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, can form hydrogels in acidic conditions. These gels' properties, like morphology and rheology, are anion-dependent, presenting possibilities for tailored gel applications (Lloyd & Steed, 2011).
Solid-State NMR and Spectroscopy Studies :
- Studies on derivatives like N 1 ,N 1 -dimethyl-N 3 -arylureas show insights into hydrogen bonding and molecular conformations, important for understanding molecular interactions in solid states (Kołodziejski et al., 1993).
Antimicrobial Activities :
- Some urea derivatives synthesized from related compounds show notable antimicrobial activities against certain bacterial strains, indicating potential use in developing new antimicrobial agents (Madesclaire et al., 2012; Madesclaire et al., 2015).
Sensor Development for Ion Detection :
- Urea-linked 1,2,3-triazole based sensors derived from similar compounds exhibit selective sensing abilities for ions like fluoride, demonstrating applications in chemical sensing and detection (Rani et al., 2020).
Optical and Nonlinear Optical Properties :
- Derivatives like 1-(5-bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one showcase nonlinear optical properties, valuable for materials science and photonics research (Prabhu et al., 2013).
Propiedades
IUPAC Name |
1-(2-nitrophenyl)-3-prop-2-ynylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-2-7-11-10(14)12-8-5-3-4-6-9(8)13(15)16/h1,3-6H,7H2,(H2,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQOQCGOJWUQPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)NC1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Nitrophenyl)-3-(prop-2-yn-1-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



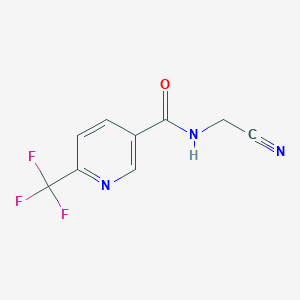
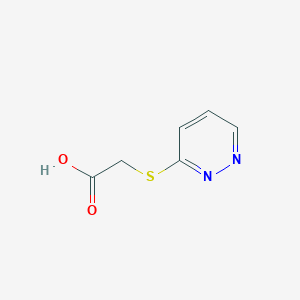
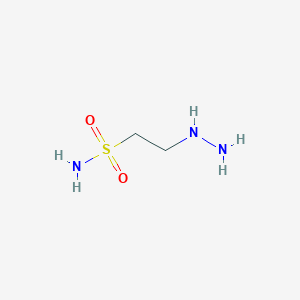


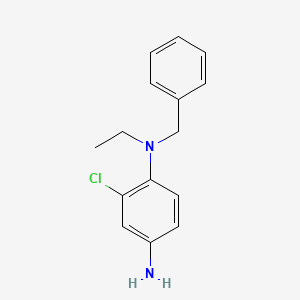
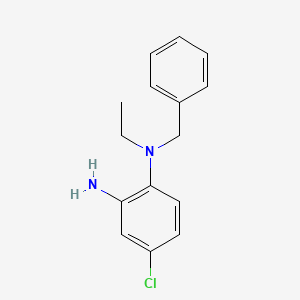
![3-[2-(Methylamino)ethoxy]benzonitrile](/img/structure/B1415052.png)
